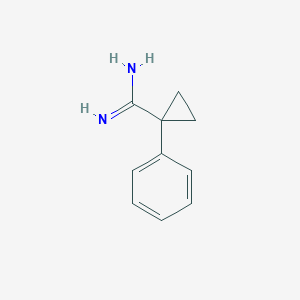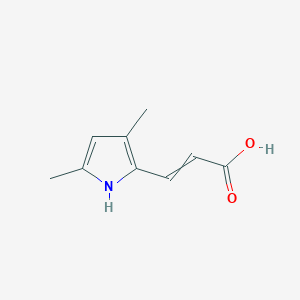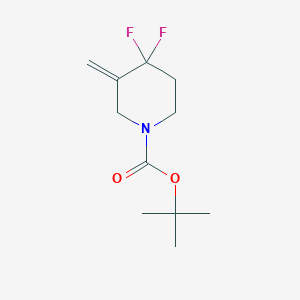
1-Boc-4,4-difluoro-3-methylenepiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-4,4-difluoro-3-methylenepiperidine is a synthetic organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, two fluorine atoms at the 4-position, and a methylene group at the 3-position of the piperidine ring
Preparation Methods
The synthesis of 1-Boc-4,4-difluoro-3-methylenepiperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine derivatives and fluorinating agents.
Boc Protection: The tert-butyloxycarbonyl (Boc) group is introduced to protect the amine functionality.
Methylene Introduction: The methylene group is introduced at the 3-position through appropriate alkylation reactions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Boc-4,4-difluoro-3-methylenepiperidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the Boc-protected amine group.
Oxidation and Reduction: The methylene group can undergo oxidation to form corresponding carbonyl compounds, while reduction can lead to the formation of saturated derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong acids for deprotection, and oxidizing agents for oxidation reactions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Boc-4,4-difluoro-3-methylenepiperidine has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: Researchers use this compound to study the effects of fluorine substitution on biological activity and molecular interactions.
Industrial Applications: It is employed in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Boc-4,4-difluoro-3-methylenepiperidine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain receptors or enzymes, leading to altered biological activity. The Boc group provides protection during synthetic transformations, allowing for selective reactions at other functional groups.
Comparison with Similar Compounds
1-Boc-4,4-difluoro-3-methylenepiperidine can be compared with other similar compounds such as:
1-Boc-4-(methylamino)piperidine: This compound has a methylamino group instead of a methylene group, leading to different chemical reactivity and biological activity.
1-Boc-5,5-difluoro-3-piperidinecarboxylic acid: This compound has a carboxylic acid group at the 3-position, which affects its solubility and reactivity.
1-Boc-4-(fluoromethyl)-4-hydroxypiperidine: The presence of a hydroxyl group at the 4-position introduces additional hydrogen bonding interactions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and methylene groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H17F2NO2 |
|---|---|
Molecular Weight |
233.25 g/mol |
IUPAC Name |
tert-butyl 4,4-difluoro-3-methylidenepiperidine-1-carboxylate |
InChI |
InChI=1S/C11H17F2NO2/c1-8-7-14(6-5-11(8,12)13)9(15)16-10(2,3)4/h1,5-7H2,2-4H3 |
InChI Key |
IGMLWCYOBPBLPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(=C)C1)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


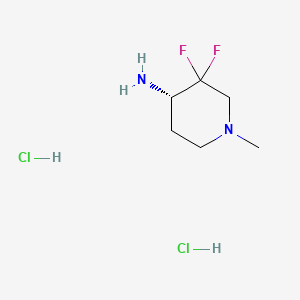
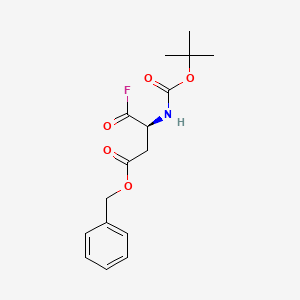
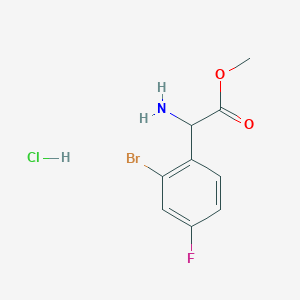
![(2S)-6-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzopyran-4-one](/img/structure/B12440921.png)
![Cobalt(2+);5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene](/img/structure/B12440923.png)
![2-[(1S,6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-propylbenzene-1,3-diol](/img/structure/B12440936.png)
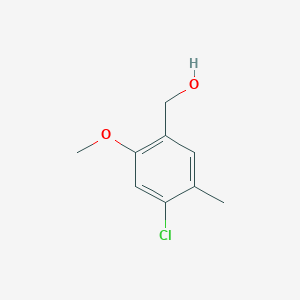
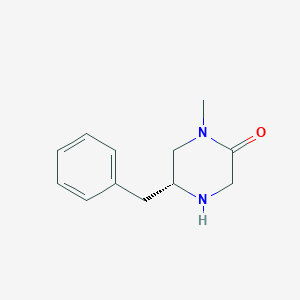
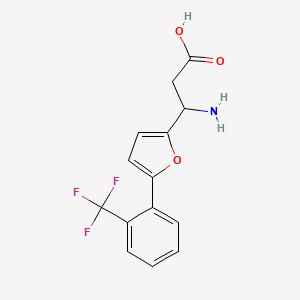
![rel-(5aR,7E,11E,14aS,15S)-5a,6,9,10,13,14,14a,15-Octahydro-1,3-dihydroxy-5a,9,9,12-tetramethyl-15-phenylbenzo[b]cycloundeca[e]pyran-2,4-dicarboxaldehyde](/img/structure/B12440949.png)
